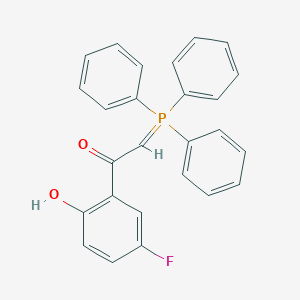

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, is not directly studied in the provided papers. However, similar compounds with related functional groups and structural motifs have been investigated, which can provide insights into the chemical behavior and properties of the compound . These compounds include various substituted ethanones and their derivatives, which have been characterized using a variety of techniques including X-ray diffraction, vibrational spectroscopy, and computational methods such as density functional theory (DFT) .

Synthesis Analysis

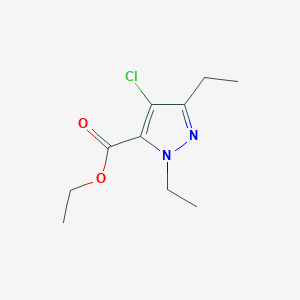

While the synthesis of the specific compound is not detailed in the provided papers, similar compounds are typically synthesized through multi-step organic reactions that may involve the formation of key intermediates such as substituted phenyl ethanones or pyrazolyl ethanones. The synthesis often requires careful control of reaction conditions to ensure the correct functional groups are introduced at the desired positions on the aromatic ring .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone has been studied using X-ray diffraction and supported by computational DFT calculations. These studies reveal that the geometrical parameters of these molecules are in good agreement with theoretical predictions. The presence of substituents on the aromatic ring and the nature of the functional groups significantly influence the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of such compounds is often dictated by the presence of functional groups like the carbonyl group, which can participate in various chemical reactions. The fluorine atom and the hydroxyl group also play a crucial role in determining the chemical behavior, potentially affecting the electrophilicity and acidity of the molecule. These compounds may undergo reactions typical of ketones, such as nucleophilic addition or condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by techniques such as IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy. The presence of electron-withdrawing or electron-donating substituents alters the electronic properties, as evidenced by HOMO-LUMO analysis, which can predict the charge transfer within the molecule. The molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge density, which are important for understanding the molecule's reactivity and interaction with other molecules. Additionally, the first hyperpolarizability is calculated to assess the compound's potential in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, a closely related compound, has been studied for its structural, electronic, and spectroscopic properties using X-ray diffraction, FT-IR, NMR, and DFT methods. These studies help in understanding its potential applications in various fields, including materials science and pharmaceuticals (Inkaya et al., 2020).

Antimicrobial Activity

Derivatives of 1-(5-fluoro-2-hydroxyphenyl)ethanone have been synthesized and tested for their antimicrobial activity against bacterial and fungal organisms. This indicates potential applications in developing new antimicrobial agents (K. S. Kumar et al., 2019).

Catalysis and Chemical Transformations

The compound has been utilized in various chemical reactions. For instance, silica gel catalyzed the conversion of a related compound, dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate, to another compound, demonstrating its role in facilitating chemical transformations (Ramazani & Souldozi, 2003).

Development of Fluorescent Probes

1-(2-Hydroxyphenyl)ethanone, another closely related compound, has been used in the development of fluorescent probes. These probes can be employed in biological systems for detecting specific substances, indicating potential applications in biochemical and medical research (Fang et al., 2019).

Synthesis of Novel Compounds

The compound has been involved in the synthesis of novel compounds like Schiff bases, indicating its utility in organic chemistry and materials science for creating new molecular structures (Puthran et al., 2019).

Liquid Crystal Research

1-(4-Hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, a structurally similar compound, has been used in the synthesis and characterization of flexible polyethers, contributing to research in liquid crystalline materials (Percec & Zuber, 1992).

Eigenschaften

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FO2P/c27-20-16-17-25(28)24(18-20)26(29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVGTEJRTSLISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=C(C=CC(=C2)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438069 |

Source

|

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | |

CAS RN |

797054-15-0 |

Source

|

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)

![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)

![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)